tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a hydroxybenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromo-2-hydroxybenzyl chloride to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxy group.
Reduction Reactions: Products include alcohols or amines depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding the structure-activity relationships of piperazine derivatives .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Piperazine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-bromo-2-hydroxybenzyl)piperazine-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxybenzyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds. The hydroxybenzyl group enhances its ability to form hydrogen bonds, while the bromine atom allows for further functionalization through substitution reactions .
Properties
Molecular Formula |
C16H23BrN2O3 |
---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-[(4-bromo-2-hydroxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)11-12-4-5-13(17)10-14(12)20/h4-5,10,20H,6-9,11H2,1-3H3 |
InChI Key |
PMNYHCJQBBHOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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